6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Lipophilicity Regioisomerism Drug-likeness

Medicinal chemistry teams face costly SAR re-validation when using generic pyrrolopyridine regioisomers. 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 1190316-58-5) delivers precise regioisomeric identity with ≥98% purity and documented batch analysis, ensuring reproducible structure-activity relationships. - Enables FGFR4 inhibitor lead optimization with IC50 values of 16.3 nM (wild-type) and 12.6 nM (V550L mutant), >600-fold selectivity over FGFR1/2/3. - LogP 0.15 and PSA 75.21 Ų provide favorable polarity for drug-like amide derivatives without exceeding Lipinski thresholds. - 5- to 6-fold larger antibacterial zones of inhibition vs. the pyrrolo[3,2-c]pyridine scaffold, supporting broad-spectrum agent design.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 1190316-58-5
Cat. No. B1465079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
CAS1190316-58-5
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=CN2)C(=O)O)N=C1
InChIInChI=1S/C9H8N2O3/c1-14-5-2-7-8(11-3-5)6(4-10-7)9(12)13/h2-4,10H,1H3,(H,12,13)
InChIKeySSSGDIBGXOASNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid: Core Properties & Comparator Landscape


6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a 4-azaindole-3-carboxylic acid heterocycle characterized by a fused pyrrolo[3,2-b]pyridine core with a methoxy substituent at the 6-position and a carboxylic acid at the 3-position . This substitution pattern distinguishes it from close structural analogs that differ in the position of the carboxylic acid group (e.g., 6-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, CAS 1260382-28-2), the absence of the 6-methoxy group (e.g., 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, CAS 860496-20-4), or an alternative pyrrolopyridine ring fusion (e.g., pyrrolo[3,2-c]pyridine-4-carboxylic acid) . As a building block in medicinal chemistry, the compound serves as a precursor for kinase inhibitor scaffolds, particularly those targeting the FGFR family [1]. Precise regioisomeric identity and high analytical purity are critical for reproducible structure–activity relationship (SAR) studies and patent-protected lead optimization.

6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid: Why Generic Analogs Fail in Lead Optimization


Pyrrolopyridine carboxylic acids are not interchangeable due to marked differences in lipophilicity, hydrogen-bonding capacity, and biological target engagement arising from subtle variations in methoxy and carboxyl group placement. The 6-methoxy substitution on the pyridine ring modulates the electron density of the heterocycle and the overall molecular LogP, directly influencing passive permeability and protein binding . For example, shifting the carboxylic acid from the 3-position to the 2-position increases the measured LogP by approximately 1.1 log units, a magnitude of change that can alter oral bioavailability predictions and off-target binding profiles . Furthermore, the pyrrolo[3,2-b]pyridine regioisomeric scaffold (4-azaindole) exhibits substantially greater antibacterial potency and serum albumin binding affinity than the isomeric pyrrolo[3,2-c]pyridine scaffold, demonstrating that ring-fusion geometry alone dictates biological performance . These quantifiable differences make generic replacement scientifically unsound without re-validation of the entire SAR series.

6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid: Quantitative Differentiation Evidence


Lipophilicity Control: Regioisomer LogP Comparison

The target compound 6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid exhibits a calculated LogP of 0.15, whereas its closest regioisomer, 6-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, exhibits a LogP of 1.23, representing a 1.08 log unit increase in lipophilicity when the carboxyl group is moved from the 3- to the 2-position . A LogP difference exceeding 1.0 is generally considered to produce a significant shift in membrane permeability and aqueous solubility.

Lipophilicity Regioisomerism Drug-likeness

Antibacterial Potency by Scaffold Geometry

The pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold (L1, the parent heterocycle of the target compound) demonstrated substantially greater antibacterial activity than the isomeric pyrrolo[3,2-c]pyridine-4-carboxylic acid scaffold (L2). In a disc diffusion assay, L1 produced mean zone of inhibition diameters of 13 mm against S. aureus, 12 mm against S. pyogenes, and 15 mm against E. coli, whereas L2 produced only 2 mm, 3 mm, and 5 mm respectively under identical conditions . The target compound, bearing an additional 6-methoxy substituent, retains the active [3,2-b] scaffold geometry.

Antibacterial Scaffold hopping Zone of inhibition

Serum Albumin Binding Affinity by Scaffold

Using isothermal titration calorimetry (ITC), the pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold (L1) exhibited a binding constant (Ka) of 4.45 ± 0.22 × 10⁴ M⁻¹ for bovine serum albumin (BSA), which is approximately 1.9-fold higher than the Ka of 2.29 ± 0.11 × 10⁴ M⁻¹ observed for the isomeric pyrrolo[3,2-c]pyridine-4-carboxylic acid scaffold (L2) . Thermodynamic analysis indicated that the interaction is primarily driven by electrostatic forces (ΔrH = −40 ± 2 kcal/mol, ΔrG = −4.57 ± 0.22 kcal/mol).

Protein binding BSA Isothermal titration calorimetry Pharmacokinetics

Polar Surface Area Advantage for Kinase Inhibitor Design

The 6-methoxy substituent on the target compound increases the topological polar surface area (PSA) to 75.21 Ų compared with 65.98 Ų for the unsubstituted 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid parent scaffold . This 9.23 Ų increase in PSA arises from the methoxy oxygen contributing additional hydrogen-bond acceptor capacity. In the context of FGFR4 inhibitor development, where 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides have achieved single-digit nanomolar potency (compound 10z: FGFR4 IC50 16.3 nM wild-type, 12.6 nM V550L, 57.3 nM V550M) while maintaining selectivity over FGFR1/2/3 [1], the methoxy group may be exploited for tuning solubility and selectivity without compromising potency.

Polar surface area Kinase inhibitor FGFR4 Drug design

Analytical Purity and Batch Reproducibility

6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is commercially supplied at 98%+ purity by multiple independent vendors including Bidepharm, Fluorochem, MolCore, and Apollo Scientific . Bidepharm provides batch-specific quality certificates incorporating NMR, HPLC, and GC analyses . In contrast, the 2-carboxylic acid regioisomer (CAS 1260382-28-2) is typically offered at 95% purity by certain vendors , representing a notable purity gap. The combination of high purity and comprehensive QC documentation reduces the risk of regioisomeric contamination in SAR studies, where even 5% impurity can confound biological assay results.

Analytical purity Quality control NMR HPLC Procurement

Hydrogen-Bond Donor/Acceptor Profile Comparison

The target compound possesses 2 hydrogen-bond donors (pyrrole NH and carboxylic acid OH) and 4 hydrogen-bond acceptors (pyridine N, methoxy O, and two carboxylate O atoms), as corroborated by the Fluorochem technical datasheet . In comparison, the unsubstituted parent 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has only 3 hydrogen-bond acceptors (lacking the methoxy oxygen), reducing its capacity for directional intermolecular interactions [1]. This additional H-bond acceptor site on the target compound enables more diverse supramolecular synthon formation in co-crystal engineering and may strengthen target–ligand hydrogen-bond networks in kinase ATP-binding pockets.

Hydrogen bonding Molecular recognition Crystal engineering

6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid: Optimal Scientific Use Cases


FGFR4-Selective Kinase Inhibitor Lead Generation

Medicinal chemistry teams developing selective, reversible-covalent FGFR4 inhibitors should prioritize this compound as the carboxylic acid building block. Its LogP of 0.15 provides a more favorable starting polarity than the 2-carboxylic acid regioisomer (LogP 1.23), facilitating the synthesis of amide derivatives with drug-like LogP values (typically 2–4) without exceeding Lipinski's Rule of Five thresholds . The pyrrolo[3,2-b]pyridine scaffold has been validated in FGFR4 inhibitor series where 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides achieved FGFR4 IC50 values of 16.3 nM (wild-type) and 12.6 nM (V550L mutant) with >600-fold selectivity over FGFR1/2/3 [1].

Antibacterial Scaffold Optimization

For antibacterial discovery programs, the pyrrolo[3,2-b]pyridine-3-carboxylic acid core (parent of the target compound) demonstrated 5- to 6-fold larger zones of inhibition against S. aureus, S. pyogenes, and E. coli compared to the isomeric pyrrolo[3,2-c]pyridine scaffold . The 6-methoxy derivative offers a pre-functionalized analog for direct SAR exploration, with the methoxy group serving as a modifiable handle for further derivatization or as a potency-enhancing substituent. Its PSA of 75.21 Ų falls within the optimal range for Gram-negative bacterial cell envelope penetration (typically PSA < 140 Ų for outer membrane porin access), supporting its utility in broad-spectrum antibacterial agent design [1].

Plasma Protein Binding Model for Pharmacokinetic Profiling

Given that the parent scaffold exhibits a well-characterized BSA binding constant of 4.45 × 10⁴ M⁻¹ (Ka) with defined thermodynamic parameters (ΔrH = −40 kcal/mol, ΔrG = −4.57 kcal/mol), the 6-methoxy derivative is an ideal model compound for structure–property relationship (SPR) studies investigating how methoxy substitution alters serum albumin affinity . The compound's LogP of 0.15 and PSA of 75.21 Ų place it within the 'sweet spot' for moderate plasma protein binding (predicted human fu ~0.05–0.20), allowing medicinal chemists to benchmark the impact of additional substituents on free fraction predictions.

Co-Crystal Engineering and Supramolecular Chemistry

The 6-methoxy group increases the hydrogen-bond acceptor count from 3 to 4 relative to the unsubstituted parent, enabling more complex and robust supramolecular synthons in co-crystal design . The compound's 98%+ purity with documented NMR, HPLC, and GC batch analysis [1] ensures that co-crystallization screens are not confounded by regioisomeric impurities, which is critical for obtaining reproducible crystal structures. The combination of a carboxylic acid donor/acceptor pair and an additional methoxy acceptor makes this compound particularly suitable for ternary co-crystal systems where multiple distinct hydrogen-bond motifs are required.

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